2-Chloro-6-(2,2-difluoroethoxy)pyrazine 2-Chloro-6-(2,2-difluoroethoxy)pyrazine
Brand Name: Vulcanchem
CAS No.: 1552805-87-4
VCID: VC3094857
InChI: InChI=1S/C6H5ClF2N2O/c7-4-1-10-2-6(11-4)12-3-5(8)9/h1-2,5H,3H2
SMILES: C1=C(N=C(C=N1)Cl)OCC(F)F
Molecular Formula: C6H5ClF2N2O
Molecular Weight: 194.56 g/mol

2-Chloro-6-(2,2-difluoroethoxy)pyrazine

CAS No.: 1552805-87-4

Cat. No.: VC3094857

Molecular Formula: C6H5ClF2N2O

Molecular Weight: 194.56 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-(2,2-difluoroethoxy)pyrazine - 1552805-87-4

Specification

CAS No. 1552805-87-4
Molecular Formula C6H5ClF2N2O
Molecular Weight 194.56 g/mol
IUPAC Name 2-chloro-6-(2,2-difluoroethoxy)pyrazine
Standard InChI InChI=1S/C6H5ClF2N2O/c7-4-1-10-2-6(11-4)12-3-5(8)9/h1-2,5H,3H2
Standard InChI Key SQFHEOICBOUHDT-UHFFFAOYSA-N
SMILES C1=C(N=C(C=N1)Cl)OCC(F)F
Canonical SMILES C1=C(N=C(C=N1)Cl)OCC(F)F

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Composition

2-Chloro-6-(2,2-difluoroethoxy)pyrazine features a pyrazine core (a six-membered aromatic heterocycle containing two nitrogen atoms in para positions) with two key substituents: a chloro group at the 2-position and a 2,2-difluoroethoxy group at the 6-position. The molecular formula is C₆H₅ClF₂N₂O, placing it in relation to other substituted pyrazines such as 2-chloro-6-(trifluoromethyl)pyrazine (C₅H₂ClF₃N₂) .

Physical Properties

Based on structurally similar compounds, 2-Chloro-6-(2,2-difluoroethoxy)pyrazine likely exists as a crystalline solid at room temperature. The presence of the difluoroethoxy group would be expected to contribute to specific physical properties:

PropertyPredicted Value/CharacteristicBasis of Prediction
Physical StateCrystalline solidSimilar to 2-chloro-6-ethoxypyrazine
SolubilityModerate in organic solvents; Limited in waterBased on polarity profile of similar halogenated pyrazines
StabilityEnhanced stability vs. non-fluorinated analogsCF bonds provide metabolic stability
Melting PointLikely 80-120°C rangeComparison with related pyrazine derivatives

Electronic and Spectroscopic Features

The electronic profile of 2-Chloro-6-(2,2-difluoroethoxy)pyrazine would be influenced by both the electron-withdrawing effects of the chlorine atom and the difluoroethoxy group. These features would create a unique electronic distribution across the pyrazine ring, affecting its reactivity patterns and spectroscopic characteristics.

Synthetic Approaches

Nucleophilic Aromatic Substitution Method

A logical synthetic route to 2-Chloro-6-(2,2-difluoroethoxy)pyrazine would involve nucleophilic aromatic substitution of 2,6-dichloropyrazine with 2,2-difluoroethanol. This approach draws from established methodologies used for related compounds such as 2-chloro-6-ethoxypyrazine . The proposed synthesis would follow this pathway:

  • Reaction of 2,6-dichloropyrazine with 2,2-difluoroethanol in the presence of a strong base (e.g., sodium hydride)

  • Microwave-assisted reaction conditions (similar to those used for 2-chloro-6-ethoxypyrazine)

  • Post-reaction workup including extraction, washing, and purification steps

The following reaction parameters would likely yield optimal results:

ParameterRecommended ConditionRationale
SolventTetrahydrofuran (THF)Effective for similar substitution reactions
BaseSodium hydride (NaH)Demonstrated success with similar pyrazine derivatives
Temperature50°CMicrowave conditions optimize reaction time and yield
Reaction Time10-15 minutesBased on similar microwave-assisted syntheses
Expected Yield85-90%Comparable to the 91% yield reported for 2-chloro-6-ethoxypyrazine

Palladium-Catalyzed Approaches

Alternative synthetic approaches might utilize palladium-catalyzed reactions, drawing inspiration from methods employed for compounds like 2-Chloro-6-(2-(trimethylsilyl)ethynyl)pyrazine . Such approaches could provide selective functionalization options for the pyrazine core.

Biological and Medicinal Significance

Structure-Activity Relationship Considerations

The incorporation of fluorine atoms in the ethoxy side chain would be expected to significantly impact the compound's biological properties. Pyrazine-triazole conjugates (compounds 5d-g) and certain pyrazine-benzothiazole conjugates have shown efficacy against SARS-CoV-2 , suggesting that further functionalization of 2-Chloro-6-(2,2-difluoroethoxy)pyrazine could yield compounds with antiviral properties.

Spectroscopic Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of 2-Chloro-6-(2,2-difluoroethoxy)pyrazine would likely show the following characteristic signals:

Hydrogen EnvironmentPredicted Chemical Shift (ppm)MultiplicityIntegrationBasis for Prediction
Pyrazine ring hydrogens8.10-8.20Singlets2HSimilar to 2-chloro-6-ethoxypyrazine (δ 8.13, 8.11)
-OCH₂- of ethoxy group4.45-4.55Triplet2HModified from ethoxy pattern (δ 4.40) with CF₂ coupling
-CF₂H of difluoroethoxy6.00-6.20Triplet of triplets1HTypical for -CF₂H groups with H-F coupling

Mass Spectrometry Characteristics

Mass spectrometry analysis would be expected to reveal a molecular ion peak corresponding to the calculated molecular weight of 2-Chloro-6-(2,2-difluoroethoxy)pyrazine, along with characteristic fragmentation patterns including loss of the difluoroethoxy group.

Comparative Analysis with Related Compounds

Structural Comparison

The following table compares 2-Chloro-6-(2,2-difluoroethoxy)pyrazine with structurally related compounds:

CompoundMolecular FormulaKey Structural FeaturesDistinguishing Characteristics
2-Chloro-6-(2,2-difluoroethoxy)pyrazineC₆H₅ClF₂N₂OChloro and difluoroethoxy substituentsCombines halogen with fluorinated alkoxy group
2-Chloro-6-(trifluoromethyl)pyrazineC₅H₂ClF₃N₂Chloro and trifluoromethyl substituentsMore rigid CF₃ group vs. flexible difluoroethoxy
2-chloro-6-ethoxypyrazineC₆H₇ClN₂OChloro and ethoxy substituentsLacks fluorine atoms in ethoxy group
Pyrazine-triazole conjugates (5d-g)VariesTriazole ring linked to pyrazineDemonstrated anti-SARS-CoV-2 activity

Functional Group Effects

The presence of the 2,2-difluoroethoxy group in 2-Chloro-6-(2,2-difluoroethoxy)pyrazine would confer several advantages over non-fluorinated analogs:

  • Increased metabolic stability due to the C-F bonds, which resist oxidative metabolism

  • Modified lipophilicity profile, potentially enhancing membrane permeability

  • Altered electronic properties affecting reactivity and biological interactions

  • Enhanced hydrogen bonding capabilities through the fluorine atoms

Future Research Directions

Synthetic Optimization Opportunities

Further research on 2-Chloro-6-(2,2-difluoroethoxy)pyrazine could focus on:

  • Development of greener synthetic routes with reduced environmental impact

  • Scale-up methodologies for industrial production

  • One-pot synthesis approaches to improve efficiency

  • Stereoselective synthesis if chiral derivatives are desired

Biological Evaluation Priorities

Given the potential medicinal applications, biological evaluation should focus on:

  • Antiviral screening against SARS-CoV-2 and other viral pathogens, based on the promising activity of related pyrazine conjugates

  • Cytotoxicity assessment to determine selectivity indices

  • Metabolic stability studies to confirm the hypothesized benefit of the difluoroethoxy group

  • Structure-activity relationship studies through systematic modification of the core structure

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